molecular formula C12H13NO2 B7901174 6,7-Dimethoxy-4-methylquinoline

6,7-Dimethoxy-4-methylquinoline

Cat. No. B7901174
M. Wt: 203.24 g/mol
InChI Key: RKGJUDFCBXVRHJ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-methylquinoline is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,7-Dimethoxy-4-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dimethoxy-4-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Marine Alkaloids : This compound has been used in the synthesis of several marine alkaloids. For example, it has been converted into isobatzelline B, a sulfur-containing pyrrolo[4,3,2-de]quinoline marine alkaloid (Álvarez, Bros, & Joule, 1998). Similarly, it has been transformed into intermediates for the marine alkaloids damirone A and B (Roberts, Venemalm, Álvarez, & Joule, 1994).

  • Anticonvulsant Effects : A study on 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives demonstrated significant anticonvulsant activity in animal models, pointing towards potential applications in epilepsy treatment (Gitto et al., 2010).

  • Cytotoxicity Against Cancer Cells : Various derivatives of 6,7-Dimethoxy-4-methylquinoline have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, indicating potential applications in cancer therapy (Lee et al., 2000).

  • Synthesis of Pyrrolo[4,3,2-de]quinolines : The compound has been used in the formal total syntheses of various complex structures like damirones A and B, batzelline C, isobatzelline C, discorhabdin C, and makaluvamines A-D (Roberts, Joule, Bros, & Álvarez, 1997).

  • Enantioselective Synthesis : It has been used for the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, demonstrating its utility in creating complex molecular structures (Blank & Opatz, 2011).

  • Analgesic and Anti-Inflammatory Effects : A study showed that derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline possess significant analgesic and anti-inflammatory activity, suggesting potential medical applications (Rakhmanova et al., 2022).

properties

IUPAC Name

6,7-dimethoxy-4-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-4-5-13-10-7-12(15-3)11(14-2)6-9(8)10/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGJUDFCBXVRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=CC2=NC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-4-methylquinoline

Synthesis routes and methods

Procedure details

The Reference Compound No. 1-1 was prepared following the method described in J. Org. Chem., 62, 568-577 (1997). Namely, iron (III) chloride hexahydrate (5.7 g, 21 mmol) and 3,4-dimethoxyaniline (3.1 g, 20 mmol) were added to acetic acid (60 mL), and then the mixture was stirred at 60° C. After all the solids were dissolved, methylvinylketone (1.8 mL, 22 mmol) was added dropwise for 5 minutes. Then the mixture was stirred at 140° C. for 1 hour, and allowed to cool down to room temperature, and the resulting solid was filtered off. Ethyl acetate (200 mL) was added to the solid, and the resulting organic solution was washed with 0.1N sodium hydroxide aqueous solution (200 mL) and brine (100 mL), and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the resulting solid was filtered off with diethyl ether to give 1.6 g of the title reference compound as a light brown solid (Yield: 38%).
Name
methylvinylketone
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
catalyst
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.